molecular formula C21H36N4O4 B14478854 2-Diazonio-3-oxo-1,3-bis[(2,2,6,6-tetramethylpiperidin-4-yl)oxy]prop-1-en-1-olate CAS No. 65740-18-3

2-Diazonio-3-oxo-1,3-bis[(2,2,6,6-tetramethylpiperidin-4-yl)oxy]prop-1-en-1-olate

Cat. No.: B14478854
CAS No.: 65740-18-3
M. Wt: 408.5 g/mol
InChI Key: XISJAQGPJWDJTP-UHFFFAOYSA-N
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Description

2-Diazonio-3-oxo-1,3-bis[(2,2,6,6-tetramethylpiperidin-4-yl)oxy]prop-1-en-1-olate is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Diazonio-3-oxo-1,3-bis[(2,2,6,6-tetramethylpiperidin-4-yl)oxy]prop-1-en-1-olate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the diazotization of an amine precursor followed by the introduction of the enolate group. The reaction conditions often require low temperatures and the use of strong acids to facilitate the formation of the diazonium salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale diazotization processes, where the amine precursor is treated with nitrous acid in the presence of stabilizing agents. The resulting diazonium salt is then reacted with an enolate precursor to form the final product. The process is carefully controlled to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Diazonio-3-oxo-1,3-bis[(2,2,6,6-tetramethylpiperidin-4-yl)oxy]prop-1-en-1-olate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the diazonium group to an amine group.

    Substitution: The diazonium group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Nucleophiles: Such as halides, cyanides, or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines. Substitution reactions can lead to a wide range of substituted derivatives.

Scientific Research Applications

2-Diazonio-3-oxo-1,3-bis[(2,2,6,6-tetramethylpiperidin-4-yl)oxy]prop-1-en-1-olate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis to introduce diazonium and enolate functionalities.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Diazonio-3-oxo-1,3-bis[(2,2,6,6-tetramethylpiperidin-4-yl)oxy]prop-1-en-1-olate involves its ability to undergo various chemical reactions due to the presence of reactive diazonium and enolate groups. These groups can interact with different molecular targets, leading to the formation of new chemical bonds and the modification of existing structures. The specific pathways involved depend on the nature of the reactions and the conditions under which they occur.

Comparison with Similar Compounds

Similar Compounds

    1,3-bis(2,2,6,6-tetramethylpiperidin-4-yl)urea: A compound with similar structural features but different reactivity.

    Methyl 2-diazo-3-oxobutanoate: Another diazonium compound with distinct properties and applications.

Uniqueness

2-Diazonio-3-oxo-1,3-bis[(2,2,6,6-tetramethylpiperidin-4-yl)oxy]prop-1-en-1-olate is unique due to its combination of diazonium and enolate groups, which confer specific reactivity and versatility in chemical synthesis. Its ability to undergo a wide range of reactions makes it valuable in various scientific and industrial applications.

Properties

CAS No.

65740-18-3

Molecular Formula

C21H36N4O4

Molecular Weight

408.5 g/mol

IUPAC Name

bis(2,2,6,6-tetramethylpiperidin-4-yl) 2-diazopropanedioate

InChI

InChI=1S/C21H36N4O4/c1-18(2)9-13(10-19(3,4)24-18)28-16(26)15(23-22)17(27)29-14-11-20(5,6)25-21(7,8)12-14/h13-14,24-25H,9-12H2,1-8H3

InChI Key

XISJAQGPJWDJTP-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CC(N1)(C)C)OC(=O)C(=[N+]=[N-])C(=O)OC2CC(NC(C2)(C)C)(C)C)C

Origin of Product

United States

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